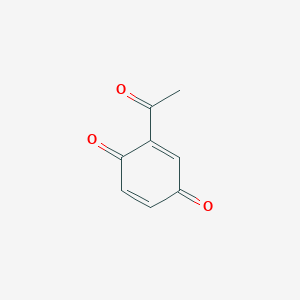

2-Acetyl-1,4-benzoquinone

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

1125-55-9 |

|---|---|

分子式 |

C8H6O3 |

分子量 |

150.13 g/mol |

IUPAC名 |

2-acetylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C8H6O3/c1-5(9)7-4-6(10)2-3-8(7)11/h2-4H,1H3 |

InChIキー |

WWHDFTWNMBCRIK-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=O)C=CC1=O |

正規SMILES |

CC(=O)C1=CC(=O)C=CC1=O |

同義語 |

2-Acetyl-1,4-benzoquinone |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2 Acetyl 1,4 Benzoquinone and Its Derivatives

Oxidative Synthesis Strategies from Precursors

The formation of the quinone ring is typically achieved through the oxidation of hydroquinone (B1673460) or catechol precursors. nih.gov A variety of oxidizing agents can be employed for this transformation, ranging from metal-based reagents to enzymatic and electrochemical methods. nih.govarabjchem.org

A primary and direct route to 2-acetyl-1,4-benzoquinone involves the oxidation of 2,5-dihydroxyacetophenone. epa.govresearchgate.net This precursor, also known as quinacetophenone, possesses the required hydroquinone structure ready for oxidation. arabjchem.orgepa.gov A wide array of oxidizing agents has proven effective for this conversion. arabjchem.org

Silver(I) oxide is a commonly used reagent for this transformation. arabjchem.orgresearchgate.net Other effective oxidants include manganese dioxide, ceric ammonium (B1175870) nitrate (B79036) (CAN), and chromium-based reagents. arabjchem.orgias.ac.in The reaction is generally efficient, providing the target quinone in good yields. For instance, the oxidation of 2,5-dihydroxyacetophenone and its halo-analogs to the corresponding 1,4-benzoquinones proceeds readily with silver oxide. researchgate.net Enzymatic methods, such as those using laccase in the presence of oxygen, also provide a green alternative for this oxidation. arabjchem.org

| Precursor | Oxidizing Agent | Product | Reference |

| 2,5-Dihydroxyacetophenone | Silver(I) Oxide | This compound | arabjchem.orgresearchgate.net |

| 2,5-Dihydroxyacetophenone | Manganese Dioxide | This compound | arabjchem.org |

| 2,5-Dihydroxyacetophenone | Ceric Ammonium Nitrate (CAN) | This compound | arabjchem.org |

| 2,5-Dihydroxyacetophenone | Laccase/O₂ | This compound | arabjchem.org |

An alternative strategy involves the oxidative demethylation of 1,4-dimethoxybenzene (B90301) precursors, such as 2,5-dimethoxyacetophenone. scielo.brias.ac.in This method combines the cleavage of the methyl ether bonds with the subsequent oxidation of the resulting hydroquinone in a single process or in a two-step sequence. scielo.brsigmaaldrich.com

Ceric ammonium nitrate (CAN) is a widely employed reagent for this purpose, typically used in an aqueous acetonitrile (B52724) or THF solution. scielo.br Silver(II) oxide in the presence of nitric acid is another effective system for this transformation, although the strongly acidic conditions can be incompatible with sensitive functional groups. scielo.br In some cases, a two-step approach is preferred, where the demethylation is first carried out using a reagent like boron tribromide (BBr₃), followed by the oxidation of the isolated hydroquinone. scielo.br For instance, the selective demethylation of methoxyl groups ortho to a carbonyl function can be achieved with anhydrous aluminum chloride. ias.ac.in

| Precursor | Reagent System | Key Transformation | Reference |

| 2,5-Dimethoxyacetophenone | Ceric Ammonium Nitrate (CAN) | Oxidative Demethylation | scielo.br |

| 1,4-Dimethoxybenzene Derivatives | Silver(II) Oxide / Nitric Acid | Oxidative Demethylation | scielo.br |

| 1,4-Dimethoxybenzene Derivatives | N-Bromosuccinimide (NBS) / H₂SO₄ | Oxidative Demethylation | acs.org |

| 2,4-Dimethoxyacetophenone | Anhydrous Aluminum Chloride | Selective Demethylation | ias.ac.in |

Electrochemical methods offer a green and efficient alternative for the synthesis of quinones, avoiding the need for stoichiometric chemical oxidants. nih.govsrce.hr These techniques rely on the anodic oxidation of hydroquinone or catechol precursors to generate the corresponding quinones. rsc.orgacs.org The oxidation potential can be influenced by substituents on the aromatic ring; electron-withdrawing groups, such as a carbonyl, shift the potential to more positive values compared to unsubstituted hydroquinone. rsc.org

This methodology can be applied to the synthesis of this compound from 2,5-dihydroxyacetophenone. The process involves the two-electron oxidation of the hydroquinone at an electrode surface. rsc.org Electrochemical synthesis can also be coupled with other reactions, such as the in-situ generation of the quinone followed by a nucleophilic addition, allowing for the one-pot synthesis of substituted derivatives. nih.govsrce.hr For example, the electrochemical oxidation of hydroquinone in the presence of amines can lead to amino-substituted benzoquinones. academie-sciences.fr

Functional Group Interconversions Leading to this compound Analogs

Functional group interconversion (FGI) is a key strategy for creating analogs of this compound, allowing for the modification of its properties and reactivity. ub.edusathyabama.ac.in These transformations can be performed on the acetyl group or on the quinone ring itself, either before or after the quinone core is formed.

One common transformation is the reduction of the acetyl group. For example, the acetyl moiety in 2,5-dihydroxyacetophenone can be reduced to a 1-hydroxyethyl group using sodium cyanoborohydride (NaBH₃CN). wiley-vch.de The resulting 2-(1-hydroxyethyl)-1,4-benzenediol can then be oxidized to the corresponding quinone. Such modifications alter the steric and electronic properties of the substituent, which can influence the subsequent reactivity of the quinone analog.

Another approach involves reactions of the acetyl group on the pre-formed quinone. However, the high reactivity of the quinone ring towards nucleophiles can complicate these transformations. nih.gov Therefore, modifications are often carried out on a protected precursor, such as 2,5-dimethoxyacetophenone, followed by oxidative demethylation to reveal the quinone. ias.ac.in

Preparation of Substituted this compound Derivatives for Specific Reactivity Modulation

Introducing additional substituents onto the benzoquinone ring is a powerful method to modulate the reactivity of this compound. rsc.org The electronic nature of these substituents significantly impacts the electrophilicity of the quinone ring and its reduction potential. nih.gov

Synthesis of these derivatives often starts from an appropriately substituted precursor. For example, substituted 1,4-dimethoxybenzenes can undergo functionalization followed by oxidative demethylation to yield the desired substituted quinone. scielo.br Palladium-catalyzed cross-coupling reactions on dihalo-1,4-dimethoxybenzenes are effective for introducing aryl or alkyl groups. scielo.br

Alternatively, nucleophilic addition to this compound or its hydroquinone precursor can be employed. The reaction of 2-acetyl-1,4-naphthoquinone (B15349058) (a related analog) with anilines can lead to C-C bond formation (arylation) at the C3 position, demonstrating a pathway to highly substituted quinones. nih.gov Similarly, the reaction of 1,4-benzoquinone (B44022) with various amines in an aqueous acetic acid solution yields 2-arylamino-1,4-benzoquinone derivatives. lmaleidykla.lt The reactivity of benzoquinone derivatives with thiols is also well-studied, leading to thioether-substituted hydroquinones after a Michael addition reaction. nih.gov These substituted hydroquinones can then be oxidized to the corresponding quinones. nih.gov

| Reaction Type | Reactants | Product Type | Significance | Reference |

| Michael Addition | 1,4-Benzoquinone, Aromatic Amines | 2-Arylamino-1,4-benzoquinones | Introduces nitrogen substituents, modulates redox properties. | lmaleidykla.lt |

| Michael Addition | Benzoquinone derivatives, Thiols | Thioether-substituted hydroquinones | Creates sulfur-linked analogs for diverse applications. | nih.gov |

| Oxidative Amination | 2-Acylnaphthoquinones, Phenylamines | 2-Acyl-3-phenylamino-1,4-naphthoquinones | Access to highly functionalized, biologically relevant scaffolds. | nih.gov |

| Pd-catalyzed Coupling | Dihalo-1,4-dimethoxybenzenes, Organometallics | 2,5-Disubstituted-1,4-dimethoxybenzenes | Precursors to symmetrically substituted quinones. | scielo.br |

Elucidating Reaction Mechanisms and Reactivity Profiles of 2 Acetyl 1,4 Benzoquinone

Cycloaddition Reactions of 2-Acetyl-1,4-benzoquinone

Diels-Alder Reactions of this compound with Dienes

The Diels-Alder reaction, a cornerstone of organic synthesis for creating six-membered rings, readily employs this compound as a dienophile. uchile.clnih.gov These reactions are noted for their high degree of stereochemical and regiochemical control. uchile.cl The presence of the electron-withdrawing acetyl group significantly enhances the electrophilicity of the quinone, accelerating the reaction. uchile.clresearchgate.net

Theoretical studies using Density Functional Theory (DFT) have shown that the Diels-Alder reactions of this compound with substituted 1,3-butadienes exhibit high stereoselectivity and complete regioselectivity. uchile.clresearchgate.net The predominant products are the endo adducts, a result of the kinetic favorability of the endo approach. uchile.clmdpi.com

The regioselectivity is governed by the polar nature of the reaction, where the nucleophilic end of the diene attacks the β-conjugated position of the benzoquinone. researchgate.net For instance, the reaction with 2-methylbuta-1,3-diene yields a 90:10 mixture of regioisomers, demonstrating strong regiochemical control. researchgate.net The level of selectivity is directly related to the polar character of the cycloaddition; a more nucleophilic diene leads to increased selectivity. uchile.cl

Table 1: Regioselectivity in the Diels-Alder Reaction of this compound with Substituted Dienes

The mechanism of the Diels-Alder reaction involving this compound is characterized as a polar, asynchronous concerted process. uchile.clresearchgate.net This means that while the two new sigma bonds are formed in a single step, the bond formation is not perfectly simultaneous. uchile.cl The reaction is initiated by the nucleophilic attack of the diene on the electron-deficient quinone. researchgate.net The transition states in these reactions are highly polar, and their stability is influenced by the electronic properties of both the diene and the dienophile. uchile.cl The large electrophilic character of this compound is a key factor in the observed acceleration of these polar Diels-Alder reactions. uchile.clresearchgate.net

The adducts formed from the Diels-Alder reaction of this compound derivatives can undergo retro-Diels-Alder reactions upon heating. rsc.orgvanderbilt.edu This process is the microscopic reverse of the Diels-Alder reaction and proceeds through the same transition state. masterorganicchemistry.com The thermal stability of the adducts is a critical consideration, as the retro-Diels-Alder reaction can lead to decomposition. vanderbilt.edu

For example, the thermolysis of the Diels-Alder adduct of 2-acetyl-5,6-dichloro-1,4-benzoquinone and cyclopentadiene (B3395910) in benzene (B151609) leads to a disproportionation reaction, yielding cyclopentadiene and a spiro-acetal. rsc.org In acetic acid, the major product is a dihydrobenzofuran isomer of the original adduct. rsc.org The retro-Diels-Alder reaction is often driven by entropy and can be favored by the formation of stable, gaseous products like carbon dioxide in certain systems. vanderbilt.edumasterorganicchemistry.com

Diels-Alder adducts derived from substituted benzoquinones can undergo sigmatropic rearrangements, which involve the migration of a substituent. cdnsciencepub.com For instance, adducts of ortho-benzoquinones can experience a uchile.clresearchgate.net-shift of an ester group, leading to the formation of dihydroxynaphthalenes. cdnsciencepub.com In some cases, a uchile.clresearchgate.net-shift of an ester followed by a uchile.clresearchgate.net-shift can occur. cdnsciencepub.com The direction of acyl group migration in adducts of this compound has been shown to be dependent on the substituents present on the diene. researchgate.net

Formal [1+4] Cycloadditions with Isocyanides

This compound can participate in formal [1+4] cycloaddition reactions with isocyanides. researchgate.netresearchgate.netrsc.org This reaction provides a convenient one-pot synthesis of N-substituted 1-alkylamino-3-methylisobenzofuran-4,7-quinones under mild conditions. researchgate.net The reaction proceeds with the isocyanide acting as a nucleophile, attacking the electron-deficient heterodiene system of the this compound. rsc.orgresearchgate.net

Table 2: Chemical Compounds Mentioned

Cycloadditions with Styrene (B11656) and Related Unsaturated Systems

This compound (acBQ), an electron-deficient quinone, readily participates as a dienophile in Diels-Alder reactions with various dienes, including styrene and its derivatives. uchile.cl These reactions are a powerful tool for constructing six-membered ring systems, which are foundational skeletons for numerous biologically active compounds. uchile.clmassey.ac.nz The presence of the electron-withdrawing acetyl group on the benzoquinone ring significantly enhances its electrophilicity, accelerating the cycloaddition process. uchile.clresearchgate.net

Studies, including those using Density Functional Theory (DFT), have shown that these polar Diels-Alder reactions are characterized by a nucleophilic attack from the diene onto the β-conjugated position of the this compound, followed by ring closure. uchile.clresearchgate.netuchile.cl These reactions exhibit high regioselectivity and a strong preference for the endo isomer. uchile.clresearchgate.netuchile.cl For instance, the reaction with asymmetrically substituted methyl butadienes proceeds with high yield to form a single cycloadduct. uchile.cluchile.cl The high electrophilic character of acBQ is a key factor in the observed acceleration of these polar Diels-Alder reactions. uchile.cluchile.cl

The reaction of this compound with (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside yielded a 75:25 mixture of diastereomeric cycloadducts. rsc.org This demonstrates the influence of chiral auxiliaries on the stereochemical outcome of the reaction.

Nucleophilic Addition Chemistry of this compound

The electron-withdrawing acetyl group in this compound activates the quinone ring towards nucleophilic attack. This enhanced reactivity makes it a versatile substrate for various nucleophilic addition reactions.

Michael-type Additions with Various Nucleophiles

This compound readily undergoes Michael-type additions, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl system. asianpubs.orgchemcess.com The acetyl group strongly activates the C3 position for nucleophilic attack, often allowing these reactions to proceed under mild conditions without the need for a catalyst. asianpubs.org

The reaction of this compound with furan (B31954) and its derivatives has been a subject of synthetic interest. massey.ac.nzasianpubs.org For example, the uncatalyzed addition of 2-trimethylsilyloxyfuran to this compound results in the formation of cis-3a,8b-dihydro-8-acetyl-7-hydroxyfuro[3,2-b]benzofuran-2-(3H)-one in a 50% yield. massey.ac.nz This reaction highlights the necessity of an activating substituent on the quinone for the addition to occur. massey.ac.nz In some cases, the initial 1,4-addition product can undergo further intramolecular cyclization. massey.ac.nz

Computational studies on the cycloaddition reaction between 2-methylfuran (B129897) and a masked o-benzoquinone suggest a polar stepwise mechanism. acs.org The reaction is initiated by a nucleophilic attack of the furan ring on the dienone system of the quinone, forming a zwitterionic intermediate which then cyclizes. acs.org

The addition of organosilicon and organotin reagents, such as allylsilanes and allylstannanes, to 2-alkanoyl-1,4-quinones has been investigated. massey.ac.nzacs.org Allylstannanes tend to react with this compound via conjugate addition to yield products of metal elimination. massey.ac.nz In contrast, allylsilanes can lead to intramolecular electrophilic attack on the carbonyl oxygen, resulting in the formation of naphthofuran derivatives. massey.ac.nzresearchgate.net The choice of the organometallic reagent can thus direct the reaction towards different products. For instance, the reaction with allyltributylstannane (B1265786) gives 2-acetyl-3-allyl-1,4-hydroquinone, while allyltriphenylsilane (B103027) yields 3,3-diphenyl-7-methyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione.

This compound reacts with various carbon-based nucleophiles. The presence of the acetyl group significantly enhances the reactivity of the 3-position, allowing for nucleophilic addition to occur exclusively at this site under mild conditions. asianpubs.org For instance, reactions with malononitrile (B47326) have been reported. asianpubs.orgipb.pt

Acid-catalyzed additions of aromatic compounds to this compound lead to the formation of biaryl compounds. asianpubs.org Similarly, reactions with phenols under acidic catalysis can also result in C-C bond formation. asianpubs.org

The reactions of this compound with nitrogen-containing nucleophiles are diverse and can lead to a variety of heterocyclic structures. For example, its reaction with anilines can produce phenoxazines. lookchem.com The reaction of 2,5-dianilino-3-acetyl-1,4-benzoquinone with hydroxylamine (B1172632) involves a transamination reaction. semanticscholar.org

A notable reaction is the condensation of this compound with ethyl 3-aminocrotonate. This reaction proceeds via a formal [3+3] cycloaddition to produce a dihydroxyisoquinoline derivative in a single step with high yield. nih.govresearchgate.netresearchgate.netacs.orgmdpi.com This contrasts with 2-methoxycarbonyl-1,4-benzoquinone, which yields a Michael-type adduct with the same reagent. nih.govacs.org This highlights how the nature of the acyl substituent on the quinone dictates the reaction pathway, with ethyl 3-aminocrotonate acting as either a C-nucleophile or a C,N-ambident nucleophile. nih.gov

The reaction of 2-acetyl-1,4-naphthoquinone (B15349058) with arylamines can be complex, yielding products of amination, arylation, or a combination of both, depending on the reaction conditions and the structure of the arylamine. nih.gov The use of a CeCl₃·7H₂O catalyst has been shown to promote the synthesis of 2-acyl-3-(aminophenylamino)-1,4-naphthoquinones in good yields. nih.gov

Behavior in Nenitzescu Indole (B1671886) Syntheses

The Nenitzescu indole synthesis, a powerful method for constructing 5-hydroxyindole (B134679) derivatives, involves the condensation of a p-benzoquinone with a β-aminocrotonic ester. acs.orgwikipedia.org The use of this compound in this reaction has been investigated to understand the directing effects of the acyl substituent. acs.org

In a study by G.R. Allen and M.J. Weiss, the reaction of this compound with ethyl 3-aminocrotonate was explored. acs.org The acyl group at the C2 position of the quinone is known to activate the ortho position (C3) towards nucleophilic attack. acs.orgasianpubs.org This electronic preference was expected to favor the formation of a 4-substituted 5-hydroxyindole. acs.org

The reaction between this compound and ethyl 3-aminocrotonate initially yields a Michael adduct. acs.org Subsequent treatment of this adduct with an oxidizing agent, such as the starting quinone itself, in acetic acid can facilitate the cyclization and aromatization to the corresponding indole. acs.org However, the yields and product distribution can be influenced by the reaction conditions and the specific nature of the enamine component. acs.orgtarjomefa.com Research has shown that Lewis acids can catalyze the Nenitzescu reaction, potentially by activating the enamine component. tarjomefa.com

| Reactants | Product(s) | Key Findings |

| This compound and ethyl 3-aminocrotonate | Michael Adduct, 4-substituted 5-hydroxyindole | The acetyl group directs initial nucleophilic attack to the C3 position. acs.org |

| Michael Adduct and this compound (oxidant) | Ethyl 4-acetyl-5-hydroxy-2-methylindole-3-carboxylate | Oxidative cyclization leads to the formation of the indole ring system. acs.org |

Electrophilic Reactivity and Redox Properties of this compound

Role as an Electron-Deficient Dienophile and Electrophile

This compound is recognized as an electron-deficient quinone, a characteristic that makes it a potent dienophile in Diels-Alder reactions and a reactive electrophile in other transformations. uchile.cluchile.cl The presence of the electron-withdrawing acetyl group significantly enhances the electrophilicity of the quinone ring, particularly at the β-conjugated position. uchile.cluchile.clresearchgate.net

Theoretical studies using Density Functional Theory (DFT) have elucidated the polar nature of the Diels-Alder reactions involving this compound. uchile.cluchile.cl These reactions are characterized by a nucleophilic attack from the diene onto the electron-deficient quinone. uchile.cluchile.cl The high electrophilicity of this compound is responsible for the acceleration observed in these polar cycloadditions. uchile.cluchile.clresearchgate.net The regioselectivity of these reactions is high, with the nucleophilic attack preferentially occurring at the C2 position of the quinone. uchile.cl

The electrophilic character of this compound also governs its reactivity in nucleophilic addition reactions. The C3 position, being ortho to the activating acetyl group, is particularly susceptible to attack by nucleophiles. acs.orgasianpubs.org

| Reaction Type | Key Feature | Outcome |

| Diels-Alder Cycloaddition | Electron-deficient dienophile | Formation of tri- and tetracyclic systems with high selectivity. uchile.cluchile.cl |

| Nucleophilic Addition | Enhanced electrophilicity at C3 | Addition of nucleophiles at the position ortho to the acetyl group. acs.orgasianpubs.org |

Oxidizing Capabilities in Organic Transformations

Quinones, in general, are known for their ability to act as oxidants in various organic transformations, often functioning as dehydrogenation reagents. organic-chemistry.orgwikipedia.org While specific studies focusing solely on the oxidizing capabilities of this compound are less common than those on its role as an electrophile, its inherent quinonoid structure suggests it can participate in redox processes. The reduction of the quinone to the corresponding hydroquinone (B1673460) provides the driving force for the oxidation of a substrate. nih.govresearchgate.net Analogous, more potent quinone oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and tetrachloro-1,4-benzoquinone (chloranil) are widely used for dehydrogenation reactions. wikipedia.org

Hydride Transfer Mechanisms in Quinone Reductions (Analogy to DDQ)

The reduction of quinones can proceed through various mechanisms, including one-electron or two-electron pathways. nih.govresearchgate.net The formal transfer of a hydride ion (a proton and two electrons) from a donor to a quinone is a key step in many biological and chemical reductions. nih.govcdnsciencepub.com This process can occur in a single step or through a sequence of electron and proton transfers. cdnsciencepub.com

While detailed mechanistic studies specifically on hydride transfer to this compound are not extensively documented in the provided context, analogies can be drawn from studies on other quinones and hydride donors like NADH. nih.govresearchgate.net The reduction of quinones by NADH, a biological hydride donor, can be catalyzed by metal complexes and may involve the formation of an intermediate metal-hydride species. nih.gov Theoretical studies on the reduction of quinones by dihydronicotinamide analogs suggest that the mechanism can be a formal hydride transfer or a two-step process involving single-electron transfer, depending on the substituents on the quinone. researchgate.net For many hydride transfer reactions, it remains challenging to definitively distinguish between a one-step hydride transfer and stepwise electron-proton-electron transfer mechanisms. cdnsciencepub.com

Other Significant Reaction Pathways (e.g., Photochemical Processes relevant to this compound)

This compound exhibits interesting photochemical reactivity. Irradiation of this compound can lead to dimerization. oup.com In the presence of a sensitizer (B1316253) like rose bengal in acetonitrile (B52724), irradiation affords the dimer 2-acetyl-3-phenoxy-1,4-benzoquinone. oup.comoup.com The mechanism is proposed to involve the formation of an excited complex between the quinone and the dye, where the quinone moiety has an anion radical character. oup.com This excited complex then adds to a ground-state quinone molecule to form the dimer. oup.com

Furthermore, photochemical reactions of substituted 2-acetyl-1,4-benzoquinones have been shown to yield other complex structures. For instance, irradiation of 2-acetyl-3-alkylamino-1,4-benzoquinones can lead to the formation of benzoxazoles. rsc.orgrsc.org

| Reaction Condition | Reactant(s) | Product(s) |

| Irradiation in acetonitrile with rose bengal | This compound | 2-Acetyl-3-phenoxy-1,4-benzoquinone derivative (dimer). oup.comoup.com |

| Irradiation | 2-Acetyl-3-alkylamino-1,4-benzoquinones | Benzoxazoles and 2-acetyl-3-amino-6-anilino-1,4-benzoquinone. rsc.org |

Computational Chemistry and Theoretical Investigations of 2 Acetyl 1,4 Benzoquinone

Quantum Chemical Calculations

Quantum chemical calculations, especially Density Functional Theory (DFT), have emerged as a powerful tool to understand the intricacies of chemical reactions involving 2-acetyl-1,4-benzoquinone.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

DFT methods have been successfully applied to study the polar Diels-Alder reactions of this compound. uchile.clresearchgate.net These studies have been instrumental in explaining the high reactivity and selectivity observed in these reactions. uchile.cl The B3LYP functional, often paired with the 6-31G(d) basis set, is a common level of theory for these investigations. uchile.clresearchgate.net

The exploration of potential energy surfaces (PES) using DFT has been crucial in elucidating the mechanisms of reactions involving this compound. For instance, in its Diels-Alder reactions with substituted 1,3-butadienes, the analysis of stationary points on the PES indicates that these reactions proceed through an asynchronous concerted mechanism. uchile.cl This means that the formation of the two new carbon-carbon bonds is not simultaneous. uchile.cl

Researchers have located and characterized transition states (TSs) for various reaction pathways, such as the endo and exo approaches in Diels-Alder reactions. uchile.cl The energy and geometry of these transition states provide critical information about the reaction barriers and the preferred stereochemical outcomes. uchile.clmdpi.com For example, in the reaction with 1,3-butadiene (B125203), two transition states, TS12n (endo) and TS12x (exo), have been identified. uchile.cl The activation barrier for the endo approach is found to be lower than that of the exo approach, explaining the observed endo selectivity. uchile.cl

The analysis of bond orders, such as Wiberg indices, at the transition state geometries reveals the extent of bond formation. uchile.cl In the Diels-Alder reaction of this compound, the C-C bond formation at the C2 position is more advanced than at the C1 position in the transition state. uchile.cl This asynchronicity is attributed to the electrophilic activation of the C2 position by the acetyl group. uchile.cl

DFT calculations have been highly successful in predicting the regioselectivity and stereoselectivity of reactions involving this compound. In its Diels-Alder reactions with unsymmetrical dienes like 1,3-pentadiene (B166810) and 2-methyl-1,3-butadiene, a high degree of regioselectivity is observed experimentally, leading to a single cycloadduct. uchile.cl DFT studies correctly predict this outcome, identifying the favored regioisomeric channel (e.g., ortho/meta or para/meta). uchile.cl

The stereoselectivity, particularly the preference for the endo adduct in Diels-Alder reactions, is also well-reproduced by DFT calculations. uchile.clresearchgate.net The energy difference between the endo and exo transition states can be calculated to quantify this preference. For instance, in the reaction with methyl-substituted 1,3-butadienes, the endo transition states are favored by as much as 3.8 kcal/mol over the exo ones. researchgate.net This strong endo preference is a common feature in Diels-Alder reactions of this quinone.

The selectivities are found to increase with the polar character of the cycloaddition, which in turn depends on the nucleophilic character of the diene. uchile.cl

Conceptual DFT provides a framework to understand the reactivity of this compound through global and local reactivity indices. uchile.cl

Global Reactivity Indices: The global electrophilicity index (ω) is a key descriptor of the reactivity of this compound. With an electrophilicity value of 4.64 eV, it is classified as a strong electrophile. uchile.clresearchgate.net This high electrophilicity is a direct consequence of the electron-withdrawing acetyl group and is responsible for the accelerated rates observed in its polar Diels-Alder reactions. uchile.cl In contrast, dienes like 1,3-butadiene and its methyl-substituted derivatives have lower electrophilicity values, classifying them as moderate electrophiles. uchile.cl The large difference in electrophilicity between this compound and the dienes indicates a polar reaction with significant charge transfer from the diene to the quinone. uchile.cl

The electronic chemical potential (μ) and chemical hardness (η) are also important global indices. The chemical potential of this compound is significantly lower than that of typical dienes, indicating that it will act as the electron acceptor in a polar reaction. uchile.cl

| Compound | Electronic Chemical Potential (μ) / au | Chemical Hardness (η) / au | Global Electrophilicity (ω) / eV |

|---|---|---|---|

| This compound | -0.2042 | N/A | 4.64 |

| 1,3-Butadiene | -0.1257 | N/A | 1.04 |

| 1,3-Pentadiene | -0.1164 | N/A | 0.91 |

| 2-Methyl-1,3-butadiene | -0.1226 | N/A | 0.98 |

Local Reactivity Indices and Fukui Functions: To understand regioselectivity, local reactivity indices are employed. The Fukui function (fk) identifies the most reactive sites within a molecule. aip.org For an electrophile like this compound, the electrophilic Fukui function (fk+) highlights the atoms most susceptible to nucleophilic attack. acs.org The local electrophilicity index (ωk), calculated by projecting the global electrophilicity onto each atomic center using the Fukui function, provides a more quantitative measure of the electrophilic activation of different sites. uchile.cl

Analysis of these local indices reveals that the β-conjugated position (C2) of the acetyl substituent in this compound is the most electrophilic center. uchile.cl This explains the observed regioselectivity where the nucleophilic end of the diene attacks this position. uchile.clresearchgate.net

While detailed conformational analyses specifically for isolated this compound are not extensively documented in the provided context, the relative stability of different conformers of reactants, products, and transition states is a fundamental aspect of the computational studies discussed. The calculations inherently optimize the geometries of all species to their lowest energy conformations on the potential energy surface. The relative energies of these stable conformers are then used to determine reaction thermodynamics and kinetics.

Solvent effects can play a significant role in polar reactions. The influence of solvents on the reaction pathways of this compound has been investigated using computational models like the Polarizable Continuum Model (PCM). uchile.cl In the context of its Diels-Alder reactions, single-point energy calculations with the PCM method on the gas-phase optimized geometries have been performed to estimate the effect of a solvent like toluene. uchile.cluchile.cl

These calculations generally show that the inclusion of solvent effects can stabilize the more polar species, such as the transition states, leading to a reduction in the activation barriers. mdpi.com However, for some polar Diels-Alder reactions, it has been noted that including solvent effects during geometry optimization results in only minor changes compared to the gas-phase calculations. uchile.cl In intramolecular Diels-Alder reactions of related quinone systems, both implicit and explicit solvent models (e.g., including water molecules) have been shown to increase the polarity of the reaction and lower the activation free energies of the transition states. mdpi.com

Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions, NBO Analysis)

Molecular orbital theory is fundamental to understanding the reactivity of this compound. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of its chemical behavior, particularly its electrophilicity.

Detailed research findings from Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-31G(d) level, have been instrumental in elucidating the electronic properties of this compound, often abbreviated as acBQ. researchgate.netuchile.cl Analysis of the frontier molecular orbitals (HOMO and LUMO) reveals why this compound is a potent electrophile in reactions such as the Diels-Alder cycloaddition. The electron-withdrawing nature of the acetyl group significantly lowers the energy of the LUMO, making the quinone ring highly susceptible to nucleophilic attack. researchgate.net

The reactivity of this compound in polar Diels-Alder reactions is characterized by the nucleophilic attack from a diene onto the β-conjugated position of the quinone. researchgate.netuchile.cl The significant electrophilic character of acBQ is a primary reason for the observed acceleration in these polar reactions. researchgate.netuchile.cl

Natural Bond Orbital (NBO) analysis further clarifies the electronic interactions within the molecule and during reactions. NBO population analysis performed on the transition states of Diels-Alder reactions involving this compound confirms the polar nature of these cycloadditions. researchgate.netuchile.cl In related systems, such as o-carbonyl hydroquinones, NBO analysis has been used to quantify the stabilization energies of intramolecular hydrogen bonds, for example, by examining interactions like the donation of a lone pair (LP) from an oxygen atom to an antibonding orbital (σ*H-N). mdpi.com

Global reactivity indices, derived from conceptual DFT, provide quantitative measures of reactivity. For this compound, these indices underscore its strong electrophilic nature.

| Compound | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) in eV | Source |

|---|---|---|---|---|

| This compound | Not Specified | Not Specified | 4.64 | researchgate.net |

Molecular Dynamics Simulations to Model Reactivity (if applicable to this compound)

While molecular dynamics (MD) simulations are a powerful technique for modeling the dynamic behavior and reactivity of complex chemical and biological systems, specific applications to model the intrinsic reactivity of this compound are not extensively documented in the reviewed literature. However, MD simulations have been effectively used to study the structural and functional consequences of reactions involving the parent compound, 1,4-benzoquinone (B44022) (BQ), with biological macromolecules.

For instance, MD simulations have been employed to investigate the structural rearrangements in proteins like cytochrome c after forming adducts with 1,4-benzoquinone. nih.gov In such studies, the general procedure involves:

Building a model of the adducted protein, for example, by modifying specific amino acid residues (like lysine) with the BQ molecule. nih.gov

Subjecting the modified structure to energy minimization steps using a suitable force field. nih.gov

Solvating the system in a water layer and performing equilibration and production MD runs for a specified duration (e.g., 100 picoseconds). nih.gov

Analyzing the trajectories to identify the lowest potential energy structures and observe any significant conformational changes compared to the native protein. nih.gov

These simulations have revealed that BQ adducts can induce notable structural alterations in critical protein residues, providing a link between chemical modification and functional changes. nih.gov Reactive molecular dynamics (ReaxFF) is another advanced technique used to simulate chemical reactions, including bond breaking and formation, in systems like biomolecules reacting with reactive oxygen species, but its specific application to this compound reactivity is not detailed in the available research. mdpi.com

Theoretical Examination of Substituent Effects on Reactivity

The reactivity of the benzoquinone ring is highly sensitive to the electronic nature of its substituents. Theoretical studies are crucial for quantifying these effects. The acetyl group in this compound is a prime example of an electron-withdrawing substituent that significantly enhances the molecule's reactivity as an electrophile.

Computational studies, particularly those using DFT, have demonstrated that the acetyl group's electron-withdrawing properties increase the global electrophilicity (ω) of the benzoquinone system. researchgate.net This heightened electrophilicity makes it a more reactive dienophile in Diels-Alder reactions compared to benzoquinones bearing electron-donating groups. researchgate.netuchile.cl

This principle is supported by broader studies on substituted benzoquinones. For example, research on the reaction of various benzoquinone derivatives with thiols showed that electron-withdrawing substituents (like chlorine) lead to faster reaction rates, whereas electron-donating substituents (like methyl and t-butyl groups) decrease reactivity. nih.govnih.gov The acetyl group functions similarly to other electron-withdrawing groups by making the quinone ring more electron-deficient and thus more susceptible to nucleophilic attack. researchgate.net

A direct comparison using the global electrophilicity index (ω) highlights the activating effect of the acetyl group.

| Compound | Substituent Type | Global Electrophilicity (ω) in eV | Source |

|---|---|---|---|

| This compound | Electron-Withdrawing | 4.64 | researchgate.net |

| 2-Methoxy-5-methyl-benzoquinone | Electron-Donating (methoxy) | 3.21 | researchgate.net |

The significant difference in the electrophilicity index between this compound and a benzoquinone with an electron-releasing methoxy (B1213986) group quantitatively confirms the profound impact of the acetyl substituent on the molecule's electronic properties and reactivity. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Acetyl 1,4 Benzoquinone in Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 2-acetyl-1,4-benzoquinone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals include those for the acetyl protons and the vinylic protons on the quinone ring. In some instances, the ¹H NMR spectrum of related compounds has been used for comparison and to understand reaction products. For example, the ¹H NMR spectrum of a Diels-Alder adduct of acetyl-1,4-benzoquinone showed distinct signals for the adduct's protons. ut.ac.ir

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key resonances for this compound include those for the carbonyl carbons of the acetyl and quinone moieties, as well as the carbons of the quinone ring. In a study of 2-acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-derived chalcones, the ¹³C NMR spectra were instrumental in identifying the carbonyl carbons of the quinone system, which appeared in the ranges of δ 183.4–183.5 ppm and δ 185.1–185.4 ppm. mdpi.com

2D NMR Techniques (HMBC, NOESY): Two-dimensional NMR techniques are essential for establishing connectivity between atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule and its derivatives. In the analysis of quinone-amino acid conjugates, 2D NMR techniques like HMBC and NOESY were used for signal and E/Z configuration assignments. mdpi.com

Below is a table summarizing typical NMR data for this compound and related structures.

| Technique | Nucleus | Observed Chemical Shifts (δ) / Coupling Constants (J) | Assignment |

| ¹H NMR | ¹H | δ 2.58 (s, 3H), δ 6.62 (d, J=10.3 Hz, 1H), δ 6.77 (d, J=10.3 Hz, 1H) | Acetyl protons (CH₃), Vicinal CH groups on the quinone ring |

| ¹³C NMR | ¹³C | δ 13.37, δ 139.53, δ 142.74, δ 177.11, δ 182.46 | Acetyl methyl carbon, CH groups, Carbonyl carbons (C=O) |

Table 1: Representative NMR Data for this compound Derivatives. researchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. Key absorptions include:

C=O Stretching: Strong absorption bands are observed for the carbonyl groups of both the acetyl substituent and the quinone ring. In a study of N-substituted l-alkylamino-3-methylisobenzofuran-4,7-quinones derived from this compound, the C=O stretching frequency was observed around 1660 cm⁻¹. researchgate.net

C=C Stretching: The carbon-carbon double bonds within the quinone ring also give rise to characteristic absorption bands. For the aforementioned derivatives, a C=C stretching band was seen at 1638 cm⁻¹. researchgate.net

The position and intensity of these bands can provide insights into the electronic environment of the functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Acetyl C=O | Stretching | ~1700 |

| Quinone C=O | Stretching | ~1660 |

| Ring C=C | Stretching | ~1640 |

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound. This is crucial for confirming the identity of newly synthesized derivatives or reaction products. mdpi.com

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It is often coupled with liquid chromatography (LC-MS) for the separation and detection of compounds in complex mixtures. ESI-MS has been utilized to establish the reaction mechanism in the synthesis of phenoxazines from quinacetophenone. lookchem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique used for the quantification and structural analysis of compounds in complex matrices. It has been employed to identify site-specific chemical protein adducts of related quinone compounds. nih.govscilit.com

Mass spectrometry is instrumental in characterizing the products formed from reactions involving this compound. For instance, in studies of Diels-Alder reactions, mass spectrometry was used to confirm the molecular weights of the resulting adducts. ut.ac.ir The fragmentation patterns observed in the mass spectra of these adducts provide valuable structural information. researchgate.net

Mass spectrometry plays a key role in elucidating reaction mechanisms. By identifying reaction intermediates and products, researchers can gain insights into the pathways of chemical transformations. For example, ESI-MS was used as a tool to establish the most plausible reaction mechanism for the synthesis of phenoxazines from quinacetophenone, a related acetyl-substituted quinone. lookchem.com In another study, the transformation of acetaminophen (B1664979) by chlorination, which produces 1,4-benzoquinone (B44022), was monitored using mass spectrometric detection to identify the various reaction products. bohrium.comacs.org

Mass Spectrometry (MS, HR-MAS, ESI-MS, LC-MS/MS) for Structural Elucidation and Detection

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the purification and analysis of this compound and its reaction mixtures.

Column Chromatography: This technique is widely used for the purification of this compound from reaction mixtures on a preparative scale. Silica (B1680970) gel is a common stationary phase, and a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297) is often used as the mobile phase. wiley-vch.de

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary separation of components in a mixture. ut.ac.ir

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC, often coupled with UV or mass spectrometric detection, is commonly employed. bohrium.com

Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives of this compound. The compound may need to be derivatized to increase its volatility and thermal stability for GC analysis. wiley-vch.de

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Application |

| Column Chromatography | Silica gel | Hexane/Ethyl Acetate | Purification |

| HPLC | C18 | Water/Methanol (B129727) with formic acid | Separation, Quantification |

| GC | DB-1 column | Helium | Analysis of volatile derivatives |

Table 3: Chromatographic Methods for the Analysis of this compound and Related Compounds. wiley-vch.deresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Related Techniques (e.g., RP-TLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of this compound and its derivatives. Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase and a polar mobile phase. For instance, the analysis of various quinones, including benzoquinone derivatives, has been successfully performed using C18 columns. pnas.orgresearchgate.net The mobile phase composition is critical for achieving optimal separation; mixtures of acetonitrile (B52724) and water or methanol and water, often with acidic modifiers like phosphoric or acetic acid, are frequently used. sielc.comkoreascience.kr For example, a mobile phase of acetonitrile and water (60:40) has been used for the separation of related compounds. academicjournals.org

The detection of this compound in HPLC is typically accomplished using a UV detector, as the quinone ring possesses a strong chromophore. koreascience.krsigmaaldrich.com The specific wavelength for detection is chosen to maximize sensitivity, with 289 nm being a suitable wavelength for similar benzoquinone structures. koreascience.kr The versatility of HPLC allows for its application in various contexts, from monitoring the transformation of parent compounds into this compound to quantifying its presence in complex mixtures. researchgate.net

Reversed-Phase Thin-Layer Chromatography (RP-TLC) offers a simpler, more rapid alternative for qualitative analysis and can be used to quickly screen reaction conditions before committing to more complex HPLC analysis. mdpi.com In RP-TLC, a nonpolar stationary phase, such as silica gel modified with C18 alkyl chains, is used with a polar mobile phase. mdpi.comwalisongo.ac.id This technique separates compounds based on their relative polarity, with less polar compounds migrating further up the plate. The separation of various colored compounds in plant extracts on RP-18 silica plates demonstrates the reversed elution order compared to normal-phase TLC. walisongo.ac.id

Table 1: HPLC and RP-TLC Parameters for Benzoquinone Analysis

| Parameter | HPLC | RP-TLC |

| Stationary Phase | C18 (e.g., µBondapak, TSK-gel ODS-80Ts) pnas.orgkoreascience.kr | RP-18 Silica mdpi.comwalisongo.ac.id |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier sielc.comkoreascience.kr | n-hexane:acetonitrile:ethanol or n-hexane:acetone:ethanol mixtures walisongo.ac.id |

| Detection | UV Absorbance (e.g., 289 nm) koreascience.kr | Visual (for colored compounds) or UV lamp |

| Application | Quantitative analysis, reaction monitoring, purity assessment researchgate.netkoreascience.kr | Qualitative analysis, rapid screening mdpi.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions involving this compound and for guiding its purification. Its simplicity, speed, and low cost make it ideal for tracking the consumption of starting materials and the formation of products. caltech.eduacs.org Reactions are typically monitored by spotting a small aliquot of the reaction mixture onto a TLC plate (commonly silica gel 60 F254) and eluting it with an appropriate solvent system, such as hexane/ethyl acetate. acs.orgasianpubs.org The separated spots are then visualized under UV light, allowing for a qualitative assessment of the reaction's progress.

For purification, TLC can be used to determine the optimal solvent system for column chromatography. asianpubs.org Once a suitable solvent system that provides good separation between this compound and any impurities is identified, it can be scaled up for preparative column chromatography to isolate the pure compound. asianpubs.org In some cases, preparative TLC can be used directly to purify small quantities of the compound. acs.org For example, the purification of aminobenzoquinone derivatives has been achieved using preparative plate chromatography with a hexane/ethyl acetate mixture as the eluent. acs.org

Strategies for Enhanced Detection and Quantification

To improve the detection and quantification of this compound, especially at low concentrations, several strategies can be employed. The inherent UV absorbance of the benzoquinone moiety provides a basis for direct spectrophotometric detection. sigmaaldrich.com However, enhancing sensitivity often involves optimizing the chromatographic conditions and detector settings in HPLC.

For quantification, a calibration curve is typically constructed using standard solutions of purified this compound at known concentrations. koreascience.kr The peak area from the HPLC chromatogram of an unknown sample can then be compared to the calibration curve to determine the concentration of the analyte. The limit of detection (LOD) and limit of quantification (LOQ) are important parameters that define the sensitivity of the analytical method. For a similar compound, 2,6-dimethoxy-1,4-benzoquinone, an HPLC method was developed with an LOD of 0.97 µg/mL and an LOQ of 3.90 µg/mL. koreascience.kr

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) offers significantly higher sensitivity and selectivity for both detection and quantification. ebi.ac.uk Electrospray ionization (ESI) is a common ionization technique used in LC-MS for the analysis of moderately polar compounds like benzoquinones. researchgate.net

Derivatization Strategies for Analytical Research

Derivatization is a chemical modification technique used to enhance the analytical properties of a compound, making it more suitable for chromatographic separation or detection. For this compound, derivatization can be employed to improve its chromatographic behavior, increase its detectability, or facilitate its ionization in mass spectrometry.

Pre-column Derivatization for Chromatographic Analysis

Pre-column derivatization involves chemically modifying the analyte before it is injected into the chromatograph. This is often done to improve the volatility of the compound for gas chromatography or to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC. sigmaaldrich.com While this compound already possesses a UV-active chromophore, derivatization can be useful for analyzing related compounds or reaction products that lack such properties. For instance, primary and secondary amines can be derivatized with reagents like p-benzoquinone itself to form colored products that are easily detectable. researchgate.net This principle can be applied in reverse to quantify reagents reacting with this compound. Reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) are also widely used to derivatize amines, forming highly UV-absorbent products suitable for TLC and HPLC analysis. researchgate.net

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional molecular structure of a crystalline compound. researchgate.nethawaii.edu This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density map of the molecule, revealing the precise positions of the atoms and the bonding arrangement.

For this compound, obtaining a suitable single crystal would allow for the definitive confirmation of its planar quinone ring, the orientation of the acetyl group relative to the ring, and precise bond lengths and angles. researchgate.net The crystal structure of related benzoquinone adducts has been determined using this method, confirming their stereochemistry. rsc.org The structural information obtained from X-ray crystallography is invaluable for understanding the compound's reactivity and intermolecular interactions. For example, the crystal structure of an adduct of 1,2,4,5-tetrahydroxybenzene and 2,5-dihydroxy-1,4-benzoquinone (B104904) revealed a zigzag hydrogen-bonded network. nih.gov

Advanced Applications of 2 Acetyl 1,4 Benzoquinone in Organic Synthesis and Materials Science Research

Role as a Key Building Block for Complex Molecular Architectures

The unique structural features of 2-acetyl-1,4-benzoquinone make it an ideal starting material for the synthesis of diverse and complex molecular frameworks.

Synthesis of Polycyclic Systems (e.g., Tri- and Tetracyclic Fused Compounds)

This compound is a valuable precursor in the construction of polycyclic systems, including tri- and tetracyclic fused compounds. Its utility in this area is largely attributed to its ability to participate in Diels-Alder reactions. For instance, the reaction of this compound with cyclopentadiene (B3395910) results in a Diels-Alder adduct which can undergo a retro-Diels-Alder reaction at elevated temperatures. arabjchem.org Furthermore, inner-outer-ring 1,3-silyloxydienes react smoothly with 1,4-benzoquinone (B44022) at room temperature to afford functionalized polycyclic naphthols with high regioselectivity and in good yields. acs.org These reactions highlight the role of this compound as a dienophile in cycloaddition reactions, leading to the formation of complex polycyclic structures.

A notable application is in the synthesis of functionalized polycyclic phenols and enones. The Diels-Alder reaction between 1,3-silyloxydienes and 1,4-benzoquinone proceeds efficiently at room temperature, yielding these complex structures with good yields ranging from 39% to 75%. acs.org This method provides a straightforward route to valuable polycyclic frameworks that can serve as intermediates in the synthesis of natural products and other biologically active molecules.

| Reactant | Product Type | Yield (%) |

| 1,3-Silyloxydienes | Functionalized polycyclic naphthols, phenols, and enones | 39-75 |

Construction of Furo[3,2-b]benzofuran (B15214726) Ring Systems

The synthesis of furo[3,2-b]benzofuran ring systems can be achieved using this compound as a key starting material. The reaction of this compound with 2-trimethylsilyloxyfuran leads to the formation of a cis-3a,8b-dihydro-8-acetyl-7-hydroxyfuro[3,2-b]benzofuran-2-(3H)-one in a 50% yield. massey.ac.nz This reaction proceeds via a 1,4-addition of the furan (B31954) derivative to the quinone, followed by an intramolecular cyclization. The resulting furo[3,2-b]benzofuran core is a structural motif found in several natural products.

Further transformations of this initial adduct can lead to more complex derivatives. For example, the acetyl group can be reduced to a 1'-hydroxyethyl group using sodium borohydride. massey.ac.nz Additionally, treatment with ceric ammonium (B1175870) nitrate (B79036) can convert the initial product into a tricyclic lactone. massey.ac.nz These transformations demonstrate the versatility of the furo[3,2-b]benzofuran scaffold synthesized from this compound.

Formation of Pyranobenzoquinone and Pyranoquinone Scaffolds

This compound is instrumental in the synthesis of pyranobenzoquinone and pyranoquinone scaffolds, which are present in a number of natural products. These structures are typically formed through hetero-Diels-Alder reactions where this compound acts as the heterodiene.

Synthesis of Isobenzofuran-4,7-quinones

A convenient one-pot synthesis of N-substituted 1-alkylamino-3-methylisobenzofuran-4,7-quinones involves the reaction of this compound with isocyanides. researchgate.net This reaction proceeds under mild conditions and provides a simple entry into this class of compounds. The process is described as a formal [1+4] cycloaddition, where the isocyanide adds across the acetyl and a carbonyl group of the quinone ring. researchgate.netrsc.orgrsc.org This method is notable for its simplicity and efficiency in constructing the isobenzofuran-4,7-quinone skeleton. researchgate.net

| Reactant | Product | Reaction Type |

| This compound and Isocyanides | N-substituted 1-alkylamino-3-methylisobenzofuran-4,7-quinones | [1+4] Cycloaddition |

Preparation of Dihydroxyisoquinoline Derivatives

This compound serves as a key precursor in the synthesis of dihydroxyisoquinoline derivatives. A notable example is its reaction with ethyl 3-aminocrotonate, which yields a dihydroxyisoquinoline derivative in a single step. researchgate.netmdpi.comresearchgate.net This reaction is a variation of the Nenitzescu indole (B1671886) synthesis. acs.orgacs.org In this case, instead of an indole, an isoquinoline (B145761) is formed. Specifically, the reaction of this compound with ethyl 3-aminocrotonate or t-butyl 3-aminocrotonate leads to the corresponding ethyl and t-butyl esters of 5,8-dihydroxy-1,3-dimethylisoquinoline-4-carboxylic acid. acs.orgresearchgate.net This transformation provides a straightforward route to highly substituted isoquinoline systems.

| Reactant 1 | Reactant 2 | Product |

| This compound | Ethyl 3-aminocrotonate | Ethyl 5,8-dihydroxy-1,3-dimethylisoquinoline-4-carboxylate |

| This compound | t-Butyl 3-aminocrotonate | t-Butyl 5,8-dihydroxy-1,3-dimethylisoquinoline-4-carboxylate |

Formation of Benzo[b]thiophene Derivatives

The synthesis of benzo[b]thiophene derivatives can be accomplished using this compound as a starting material. A one-pot procedure has been developed for the synthesis of 4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylates from 2-acyl-1,4-benzoquinones and mercaptoacetates. clockss.org In a specific example, ethyl 3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate was prepared from this compound and ethyl mercaptoacetate (B1236969). clockss.org This reaction involves the initial addition of the mercaptoacetate to the quinone, followed by cyclization and oxidation to afford the final thiophenequinone derivative. clockss.org

| Reactant 1 | Reactant 2 | Product |

| This compound | Ethyl mercaptoacetate | Ethyl 3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate |

Utility as a Dehydrogenation and Oxidation Reagent

The quinone moiety is a well-established chemical scaffold known for its role as an oxidant and a dehydrogenating agent in organic synthesis. wikipedia.orgresearchgate.net The parent compound, 1,4-benzoquinone, is utilized as a dehydrogenation reagent, accepting hydrogen atoms to form hydroquinone (B1673460). wikipedia.orgorganic-chemistry.org This reactivity is harnessed in various chemical transformations. For instance, 1,4-benzoquinone is employed as a stoichiometric oxidant in palladium-catalyzed reactions, such as the Wacker-Tsuji oxidation, which converts alkenes to ketones. wikipedia.org It also finds use in suppressing double-bond migration during certain olefin metathesis reactions. organic-chemistry.org

The oxidizing power of the benzoquinone core can be significantly enhanced through the introduction of electron-withdrawing substituents. Derivatives such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are recognized as powerful oxidants, far stronger than 1,4-benzoquinone itself, and are widely used for the dehydrogenation of alcohols, activated C-H bonds, and in the aromatization of hydroaromatic compounds. researchgate.netrsc.org

While this compound possesses the fundamental quinone structure, its application profile in the literature focuses more on its role as an electrophilic building block in addition and cycloaddition reactions rather than as a standalone dehydrogenation or oxidation reagent. Although it belongs to this reactive class of compounds, its utility is more prominently documented as a precursor for complex molecular architectures. arabjchem.org

Precursor in the Development of Novel Heterocyclic Compounds

This compound serves as a versatile and reactive precursor for the synthesis of diverse heterocyclic systems. Its electron-deficient nature, a consequence of the two carbonyl groups and the acetyl substituent, makes it an excellent substrate for cycloaddition and annulation reactions, providing a direct pathway to complex, fused-ring structures.

A significant application is its use in [1+4] cycloaddition reactions. When treated with various isocyanides, this compound acts as an electron-deficient heterodiene. The reaction proceeds under mild conditions to afford N-substituted 1-alkylamino-3-methylisobenzofuran-4,7-quinones in a simple, one-pot procedure. researchgate.net This transformation provides a convenient entry into the isobenzofuran-4,7-quinone scaffold. researchgate.netrsc.org

Photochemical reactions also unlock unique pathways for heterocycle synthesis. For example, irradiation of 2-acetyl-3-alkylamino-1,4-benzoquinones, which can be prepared from related quinone derivatives, leads to the formation of benzoxazoles. rsc.org This light-induced transformation represents an intramolecular cyclization and rearrangement, highlighting the compound's utility in photochemistry for building complex heterocyclic frameworks.

The following table details specific examples of heterocyclic synthesis using this compound and its derivatives as a starting material.

| Starting Material | Reagent(s) | Reaction Type | Resulting Heterocycle | Ref. |

| This compound | Alkyl isocyanides (e.g., cyclohexyl isocyanide) | [1+4] Cycloaddition | N-substituted 1-alkylamino-3-methylisobenzofuran-4,7-quinones | researchgate.net |

| 2-Acetyl-3-alkylamino-1,4-benzoquinones | Light (Irradiation) | Photochemical Cyclization | Benzoxazoles | rsc.org |

These examples underscore the value of this compound as a key building block, enabling access to novel and potentially biologically active heterocyclic compounds through various synthetic strategies. arabjchem.orglookchem.com

Integration into Functional Materials Design and Synthesis

While the broader class of quinones and their derivatives, such as tetrahydroxy-1,4-benzoquinone, are explored for the development of functional materials like metal-organic complexes, specific research detailing the direct integration of this compound into the primary structure of functional materials is not extensively documented in the scientific literature. researchgate.netresearchgate.net The utility of alkyl-1,4-benzoquinones, in general, has been noted for the production of organic conductive materials, but specific data for the acetyl-substituted variant is limited. researchgate.net Its primary role remains as a synthetic intermediate for discrete molecular compounds rather than as a monomer or core component in polymeric or extended network materials.

Environmental Transformation and Fate of 2 Acetyl 1,4 Benzoquinone in Academic Research

Mechanisms of Abiotic and Biotic Degradation in Environmental Matrices

Detailed studies specifically outlining the abiotic and biotic degradation mechanisms of 2-Acetyl-1,4-benzoquinone in various environmental matrices such as soil and water are not readily found in the searched academic literature. While research exists on the degradation of other benzoquinones, this information cannot be directly extrapolated to this compound without specific experimental validation.

Photodegradation Pathways and By-products

Specific research on the photodegradation pathways and the resulting by-products of this compound is not well-documented in the available literature. Studies on the photodegradation of the related compound 1,4-benzoquinone (B44022) indicate its relative instability under UV irradiation, with hydroquinone (B1673460) being a major intermediate. researchgate.netscispace.comnih.govresearchgate.net However, the influence of the acetyl group on the photochemical behavior of the benzoquinone ring has not been specifically investigated in the context of environmental fate.

Computational Modeling and Prediction of Environmental Fate Parameters

No specific computational modeling studies predicting the environmental fate parameters of this compound were identified in the search results. While computational models are used to predict the fate and toxicity of other environmental contaminants and their transformation products, researchgate.netsci-hub.sepnnl.govwhiterose.ac.uk dedicated modeling for this compound appears to be a gap in the current scientific literature.

Due to the limited availability of specific research, a detailed analysis with data tables on the environmental transformation and fate of this compound cannot be provided at this time. Further experimental research is needed to elucidate the specific degradation pathways, byproducts, and environmental behavior of this compound.

Q & A

Q. What are the key metabolic pathways involving this compound derivatives in microbial systems?

- Methodological Answer : Rhodococcus sp. BPG-8 degrades this compound via NAD(P)H-dependent reductases to 1,2,4-trihydroxybenzene, which enters the β-ketoadipate pathway . Isotopic labeling (¹³C/²H) tracks metabolic flux, while LC-MS identifies intermediates. Anaerobic degradation by Azoarcus spp. produces acetic and malic acids, studied via GC-MS and enzyme activity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。